B1577333 Mytimycin

Mytimycin

Cat. No.: B1577333
Attention: For research use only. Not for human or veterinary use.
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Description

Mytimycin is a cysteine-rich antimicrobial peptide (AMP) central to the immune defense network of the Mediterranean mussel, Mytilus galloprovincialis . It is part of a highly efficient immune system that allows mussels to be remarkably resistant to pathogens . The gene is predominantly expressed in circulating hemocytes, the central immune cells of mussels . This compound exhibits potent antifungal properties, showing a strong and specific up-regulation upon challenge with the filamentous fungus Fusarium oxysporum . This specific induction suggests the existence of a distinct immune signaling pathway triggered by fungal pathogens . Genomic studies have revealed an extraordinary molecular diversity for mytimycins, with 106 different variants identified across only 16 individual mussel genomes, which are grouped into 13 distinct clusters (A-M) . This diversity is driven by widespread presence/absence variation, meaning each individual mussel possesses a unique repertoire of this compound genes . The mature peptide is characterized by a conserved block of residues under purifying selection, which may represent its functional core, and a plastic disulfide array formed by invariable and accessory cysteine residues . As a research tool, this compound is valuable for studying invertebrate innate immunity, antifungal host-defense mechanisms, and the molecular evolution of antimicrobial peptide families. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Antifungal

sequence

DCCRKPFRKHCWDCTAGTPYYGYSTRNIFGCTC

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Mytimycin

Elucidation of Mytimycin Biosynthetic Gene Clusters (e.g., mitA, mitB, mmcB)

The biosynthetic gene cluster responsible for this compound production in Streptomyces lavendulae NRRL 2564 was first reported in 1999, spanning approximately 55 kilobases and containing 47 genes. nih.gov Functional analysis through gene disruption studies has been crucial in identifying genes essential for this compound biosynthesis. nih.govresearchgate.net Genes such as mitA, mitB, and mmcB have been specifically implicated in the early stages of the pathway, including precursor synthesis and core structure assembly. mdpi.comresearchgate.netresearchgate.net The identification of these genes has provided a foundation for understanding the molecular mechanisms underlying this compound biosynthesis. nih.gov For instance, mitA was identified based on its similarity to AHBA synthase genes found in the biosynthetic clusters of other natural products like rifamycin (B1679328), and its disruption abolished this compound C production. researchgate.netnih.gov

Precursor Incorporation and Mitosane Core Formation (e.g., 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, carbamoyl (B1232498) phosphate)

Feeding experiments with isotope-labeled precursors have established that 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate (B84403) are fundamental building blocks for the assembly of the this compound core structure. mdpi.comwikipedia.orgasm.org AHBA serves as a key precursor for the aromatic moiety of this compound. mdpi.comresearchgate.net D-glucosamine (or a derivative like N-acetylglucosamine) contributes to the sugar-derived portion of the molecule. nih.govfigshare.com Carbamoyl phosphate provides the carbamate (B1207046) group present in this compound C. mdpi.comwikipedia.org These precursors are converged and assembled through a series of enzymatic reactions to form the tricyclic mitosane core. wikipedia.org

Enzymatic Mechanisms of Key Biosynthetic Steps

The formation of this compound involves a series of enzymatic steps, each catalyzing specific transformations of the precursors and intermediates.

AHBA Synthase Activity

AHBA is a crucial intermediate in the biosynthesis of this compound and other natural products like ansamycins. mdpi.comwikipedia.org The synthesis of AHBA proceeds through a modified shikimate pathway. wikipedia.orgresearchgate.net AHBA synthase, encoded by genes like mitA, catalyzes the aromatization step in this pathway, converting a cyclic precursor (likely 4-amino-dehydroshikimate) into AHBA. wikipedia.orgresearchgate.netnih.gov Studies on AHBA synthases from other organisms, such as the rifamycin producer Amycolatopsis mediterranei, have provided insights into the likely mechanism, which involves a PLP-dependent reaction. nih.gov Disruption of mitA has been shown to eliminate this compound production, which can be restored by supplementing the culture medium with exogenous AHBA, confirming the essential role of this enzyme in the pathway. nih.gov

Glycosyltransferase Function (e.g., MitB)

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. researchgate.net In this compound biosynthesis, the glycosyltransferase MitB plays a critical role in coupling a sugar precursor, likely derived from D-glucosamine or N-acetylglucosamine, to an intermediate in the pathway. nih.govfigshare.com Recent research indicates that MitB is an acyl carrier protein (ACP)-dependent glycosyltransferase. mdpi.comnih.gov It catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to AHBA that has been loaded onto the MmcB acyl carrier protein, forming a key intermediate containing the carbon and nitrogen atoms of the mitosane core. nih.govfigshare.comnih.gov

Acyl Carrier Protein (ACP)-Dependent Modifications (e.g., MmcB)

Acyl carrier proteins (ACPs) are small acidic proteins that serve as mobile scaffolds in many biosynthetic pathways, carrying acyl intermediates tethered to a phosphopantetheine prosthetic group. mdpi.com In this compound biosynthesis, MmcB functions as an ACP. mdpi.comnih.gov Studies have shown that AHBA is initially activated and loaded onto MmcB by an acyl ACP synthetase, MitE. nih.govfigshare.comnih.govqmul.ac.uk This ACP-tethered AHBA then serves as a substrate for subsequent enzymatic modifications, including the glycosylation catalyzed by MitB. nih.govfigshare.com The involvement of MmcB highlights that early steps in this compound biosynthesis proceed via intermediates linked to an ACP. nih.govfigshare.com

Post-Mitosane Tailoring Enzymes (e.g., Methyltransferases MitM, MmcR, MitN)

Following the formation of the basic mitosane core, a series of tailoring enzymes perform modifications that lead to the diverse array of this compound analogs. Methyltransferases are prominent among these tailoring enzymes, introducing methyl groups at specific positions on the molecule. mdpi.comresearchgate.netresearchgate.net

MitM: MitM is an aziridine (B145994) N-methyltransferase responsible for the N-methylation of the aziridine nitrogen in certain mytimycins. mdpi.comresearchgate.netnih.gov Its activity has been demonstrated in vitro, and it appears to act on mytimycins with a C7-methoxy group. nih.govacs.org

MmcR: MmcR is an O-methyltransferase that catalyzes the methylation of the hydroxyl group at position 7 of the aromatic moiety. mdpi.comresearchgate.netacs.org This 7-O-methylation is crucial for the production of mytimycins A and B, and it is a prerequisite for the formation of this compound C. researchgate.netacs.org In vitro studies have shown that MmcR can methylate both C9β- and C9α-configured 7-hydroxymitomycins. researchgate.netacs.org

MitN: MitN is another methyltransferase found within the this compound biosynthetic gene cluster. researchgate.netacs.org It is proposed to be involved in the methylation of the C-9a side chain of this compound C. mdpi.comresearchgate.net While its precise substrate specificity and mechanism have been investigated, its role in tailoring the 9α-series of mytimycins has been suggested. nih.govacs.org

These methyltransferases, along with other tailoring enzymes like carbamoyl transferases (e.g., MmcS, which carbamoylates the C-10 hydroxyl group) and reductases, contribute to the final structure and biological activity of the different this compound congeners. mdpi.comresearchgate.net

Here is a summary of key enzymes and their proposed functions in this compound biosynthesis:

EnzymeProposed FunctionRelevant Section
MitAAHBA Synthase (Aromatization in AHBA synthesis)2.3.1
MitBACP-Dependent Glycosyltransferase (GlcNAc transfer)2.3.2
MmcBAcyl Carrier Protein (Carries AHBA intermediate)2.3.3
MitEAcyl ACP Synthetase (Loads AHBA onto MmcB)2.3.3, qmul.ac.uk
MitMAziridine N-Methyltransferase (N-methylation at aziridine)2.3.4
MmcRO-Methyltransferase (O-methylation at C7)2.3.4
MitNMethyltransferase (Proposed C-9a side chain methylation)2.3.4
MmcSCarbamoyl Transferase (Carbamoylation at C10)2.3.4, mdpi.comresearchgate.net

Metabolic Engineering Strategies for Elucidating this compound Biosynthesis

Metabolic engineering approaches have been instrumental in dissecting the complex biosynthetic pathway of this compound and accessing novel analogs. These strategies often involve genetic manipulation of the producing organism, primarily Streptomyces lavendulae, to interrupt or enhance specific enzymatic steps. acs.org

One key strategy involves gene disruption and complementation experiments. By selectively disrupting specific genes within the mitomycin biosynthetic gene cluster, researchers can identify the function of the encoded enzyme based on the resulting metabolic profile and the accumulation of biosynthetic intermediates. acs.orgasm.orgnih.govmdpi.comresearchgate.net For example, the disruption of mitA confirmed its role in AHBA synthesis, as it abolished MMC production. researchgate.netasm.orgnih.gov Similarly, disrupting mmcR led to the accumulation of demethylated intermediates, clarifying the role of MmcR as a 7-O-methyltransferase. acs.org Complementation experiments, where the disrupted gene is reintroduced, are used to confirm that the observed phenotype is directly linked to the targeted gene. asm.orgnih.govmdpi.com

Creating mutant strains that accumulate biosynthetic intermediates has been a valuable approach for mapping the pathway sequence. acs.org By blocking a specific step, the substrate of the interrupted enzyme can accumulate, allowing for its isolation and structural identification. This provides direct evidence for the order of reactions in the pathway. acs.org

Biochemical analysis, often integrated with genetic manipulation, is crucial for understanding the enzymatic mechanisms. This involves expressing and purifying individual enzymes and characterizing their in vitro activity with proposed substrates. mdpi.comresearchgate.netacs.orgacs.org For instance, in vitro assays with purified MmcR demonstrated its ability to catalyze the 7-O-methylation of 7-hydroxymitomycins. acs.orgrcsb.org Structural studies, such as X-ray crystallography of key enzymes like MmcR and MitM, provide insights into substrate binding and catalytic mechanisms, which can inform further engineering efforts. acs.orgrcsb.org

Protein-protein interaction studies, such as pull-down assays and surface plasmon resonance (SPR) analysis, have been used to understand the interactions between enzymes and carrier proteins, like the interaction between MmcB (ACP) and tailoring enzymes such as MitB and MitF, highlighting the modular nature of certain biosynthetic steps. mdpi.com

While the provided outline focuses on elucidation, metabolic engineering is also employed for pathway optimization and the generation of novel mitomycin derivatives through combinatorial biosynthesis, although these aspects fall outside the strict scope of the current section. researchgate.netacs.orgmdpi.com The development of versatile genetic systems in Streptomyces lavendulae has facilitated these investigations. acs.org

Key Enzymes and Their Putative Roles in this compound Biosynthesis

EnzymeGenePutative RoleEvidence
MitAmitAAHBA synthase (AHBA formation)Gene disruption, Complementation researchgate.netasm.orgnih.gov
MitEmitEAcyl ACP synthetase (CoA ligation of AHBA)Gene disruption, Biochemical analysis mdpi.comresearchgate.net
MmcBmmcBAcyl carrier protein (Loading of AHBA)Gene disruption, Biochemical analysis mdpi.comresearchgate.net
MitBmitBGlycosyltransferase (Mitosane core assembly)Gene disruption, Biochemical analysis researchgate.netmdpi.comresearchgate.net
MitFmitFACP-dependent reductase (Early-stage biosynthesis)Gene disruption, Phylogenetic analysis mdpi.com
MitMmitMAziridine N-methyltransferaseGene disruption, Biochemical analysis acs.orgmdpi.comacs.orgacs.org
MmcRmmcR7-O-methyltransferaseGene disruption, Biochemical analysis, Crystal structure mdpi.comresearchgate.netacs.orgrcsb.org
MitNmitNPutative methyltransferase (C-9a methylation)Gene disruption mdpi.comresearchgate.net
MmcSmmcSCarbamoyl transferaseBiochemical analysis mdpi.com

Note: This table is based on the provided text and represents the putative roles supported by the cited research findings. Further research may refine these roles.

Molecular Mechanisms of Action and Cellular Target Engagement of Mytimycin

Mytimycin-DNA Interactions: A Molecular Perspective

Mitomycin C interacts with DNA following reductive activation, leading to the formation of covalent adducts that disrupt normal DNA function. researchgate.netnih.gov

Reductive Activation and Formation of DNA Adducts (e.g., monoalkylation, interstrand/intrastrand cross-links)

Mitomycin C requires bioreduction to become active. patsnap.comresearchgate.net Once reduced, it forms reactive mitosenes that can alkylate DNA bases. researchgate.net This alkylation primarily occurs at guanine (B1146940) residues. fishersci.caoup.com Mitomycin C can form both monofunctional adducts and bifunctional adducts, the latter leading to DNA cross-links. nih.govoup.comyale.edu The bisadducts, particularly interstrand cross-links (ICLs), are considered highly cytotoxic lesions as they effectively prevent DNA strand separation. researchgate.netoup.comyale.eduresearchgate.net Monoadducts and intrastrand cross-links are also formed and can impede DNA replication and transcription. oup.com Studies have identified six covalent DNA adducts formed upon reductive activation of mitomycin C, including both mono- and bis-adducts. nih.gov

Sequence Specificity in DNA Binding (e.g., 5′-CG-3′ steps)

Mitomycin C exhibits a notable sequence specificity in its DNA binding, with a strong preference for CpG sequences for cross-link formation. fishersci.caoup.comnih.govnih.gov The cross-linking predominantly occurs between guanine residues in the sequence 5′-CG-3′. fishersci.caoup.comnih.gov This specificity is attributed, in part, to the favorable placement of the second reaction center within the CpG sequence, which accelerates the cross-linking reaction. nih.gov While mitomycins can bind non-covalently to A-T and G-C sequences, appreciable cross-linking is primarily observed at CpG sites. nih.gov Methylation of CpG sequences may also influence adduct formation. aacrjournals.org

Impact on DNA Replication and Transcription Processes

The formation of DNA adducts, particularly interstrand cross-links, by mitomycin C significantly impacts essential cellular processes like DNA replication and transcription. patsnap.comoup.comroyalsocietypublishing.org Interstrand cross-links are particularly deleterious as they prevent the unwinding of the DNA double helix, a necessary step for both replication and transcription. oup.com This blockage of DNA synthesis and function is a primary mechanism by which mitomycin C inhibits cell division and proliferation. drugbank.compatsnap.com Monoadducts and intrastrand cross-links can also impede the progression of replication and transcription machinery along the DNA template. oup.com Unrepaired DNA damage induced by mitomycin C can lead to genome instability and potentially double-strand breaks. royalsocietypublishing.org

Computational and Spectroscopic Characterization of DNA-Mytimycin Complexes (e.g., NMR, DFT)

Various computational and spectroscopic techniques have been employed to characterize the interaction of mitomycin C with DNA and the resulting complexes. Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are valuable tools in defining the structure of DNA-mitomycin complexes and understanding the molecular interactions involved. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov These methods have been used to determine the structure of mitomycin C cross-linked to deoxyguanosines in DNA duplexes, revealing that the mitomycin molecule is positioned in the minor groove and cross-linked through the amino groups of guanine residues. nih.gov Computational studies, including DFT calculations, have also been used to evaluate the energies of reactions involved in adduct formation and to understand the stereochemistry of the resulting adducts. nih.gov Spectroscopic methods like CD and 31P-NMR have been used to characterize the effects of mitomycin C cross-linking on DNA conformation. csic.es

This compound Interactions with Other Macromolecules

While DNA is the primary target, mitomycin C can also interact with other macromolecules, particularly at higher concentrations. drugbank.com

Interaction with Nuclear Proteins (e.g., HMG I/Y proteins)

Beyond its well-established DNA cross-linking, this compound and related compounds are also capable of forming cross-links with minor groove-binding nuclear proteins. nih.gov High mobility group (HMG) proteins, such as HMG I/Y (now named HMGA1), are examples of such targets. nih.govnih.govupc.edu These proteins are involved in regulating gene expression, DNA repair, and recombination, and are often preferentially expressed in rapidly proliferating cells, including tumor cells. nih.govupc.edu

Studies have shown that this compound-related compounds like FR900482 can cross-link with HMGA1, HMGB1, and HMGB2 proteins. nih.gov This interaction can occur in regions of DNA promoters, such as those for IL-2 and IL-2Rα. nih.gov While DNA cross-linking is a major outcome, some studies suggest that monoalkylation, rather than cross-linking, might be the predominant adduct formed when certain this compound derivatives interact with nucleosomes, hinting at alternative modes of action within the context of cellular chromatin. nih.gov

Enzymatic Modulation and Inhibition by this compound (e.g., DT-diaphorase, topoisomerases)

This compound's activity is significantly influenced by enzymatic processes within the cell. It is a prodrug that requires reductive activation to exert its cytotoxic effects. researchgate.net Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, play a crucial role in this activation. rsc.orgulisboa.pt NQO1 is highly expressed in many tumors and can bio-reductively activate quinone-containing compounds like this compound through a two-electron reduction process, generating cytotoxic hydroquinones. rsc.orgulisboa.pt

While this compound is a substrate for NQO1, it is not exclusively activated by this enzyme and can be reduced by other oxidoreductases. ulisboa.pt The reductive activation leads to the formation of reactive mitosene derivatives that can then alkylate DNA and other cellular nucleophiles. researchgate.netnih.gov

Although the primary focus in the provided context is on DT-diaphorase and topoisomerases, the search results primarily highlight the role of NQO1 in activation and DNA/protein interactions. Direct evidence of this compound's significant inhibition or modulation of topoisomerases was not prominently featured in the search results for this specific outline section. However, DNA cross-linking agents, in general, can indirectly impact topoisomerase activity by altering DNA structure and impeding their function.

Cellular Uptake and Intracellular Activation Pathways (e.g., bioreductive activation under hypoxia)

Cellular uptake of this compound is followed by its intracellular activation, which is a critical step for its cytotoxic action. researchgate.netwdh.ac.id As a prodrug, this compound requires reduction to its active forms within the cell. researchgate.net This bioreductive activation is significantly influenced by the cellular environment, particularly oxygen levels. rsc.orgresearchgate.net

Hypoxia, a condition of low oxygen often found in solid tumors, plays a key role in the bioreductive activation of this compound. rsc.orgresearchgate.net Under hypoxic conditions, the reductive pathway is favored, leading to the generation of the reactive hydroquinone (B1673460) and subsequent alkylating species. nih.govrsc.org This preferential activation in hypoxic environments contributes to this compound's selective toxicity towards oxygen-deprived tumor cells, which are often resistant to conventional radiotherapy and some other chemotherapies. nih.govresearchgate.net Enzymes like NQO1 and cytochrome P450 reductases are involved in this bioreductive process. rsc.org

The reductive activation involves the addition of electrons to the this compound molecule, leading to the formation of an unstable intermediate that rearranges to produce the electrophilic species responsible for DNA and protein alkylation. researchgate.netnih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Mytimycin Analogs

Total Synthesis Strategies for Mytimycin and Related Mitosanes

The tetracyclic mitosane ring system, featuring an aziridine (B145994) ring, a quinone, and a carbamate (B1207046) side chain, presents considerable challenges for total synthesis due to its complexity and multiple chiral centers. Various strategies have been developed to construct this intricate scaffold.

Historical Approaches to Total Synthesis (e.g., Kishi, Fukuyama, Danishefsky)

Early efforts towards the total synthesis of mytimycins, particularly Mitomycin A and Mitomycin C, were pioneering achievements in natural product synthesis. Key historical approaches include those developed by Kishi, Fukuyama, and Danishefsky metabolomicsworkbench.org, wikipedia.org. Kishi's synthesis of Mitomycin A and C was a significant breakthrough, demonstrating the feasibility of constructing the core structure wikipedia.org. These initial syntheses laid the groundwork for subsequent methodologies, highlighting the challenges associated with assembling the fused ring system and establishing the correct stereochemistry metabolomicsworkbench.org.

Stereoselective Approaches to this compound Scaffolds

Controlling the stereochemistry of the mitosane or mitosene core is paramount for achieving the biological activity characteristic of mytimycins nih.gov,. Stereoselective synthetic routes have focused on the precise construction of the chiral centers within the tetracyclic system nih.gov,. Strategies have been developed to stereoselectively build the aziridine ring and control the configuration at positions like C-9a, which is crucial for the molecule's activity. These approaches often involve sophisticated methodologies to ensure high diastereoselectivity and enantioselectivity in key bond-forming steps nih.gov,.

Semi-synthetic Approaches to this compound Derivatives

Given the complexity of total synthesis, semi-synthetic approaches starting from naturally occurring mytimycins, primarily Mitomycin C, have been widely utilized to generate a diverse range of derivatives, metabolomicsworkbench.org,,,. This method involves chemical modifications of specific functional groups on the parent molecule,. Semi-synthesis allows for the systematic alteration of different parts of the molecule, such as the carbamate group, the quinone ring, or substituents on the aromatic core, facilitating the exploration of SAR,,. This approach has proven efficient for creating libraries of analogs for biological evaluation.

Design and Synthesis of this compound Analogs for Mechanistic Probes

The design and synthesis of this compound analogs have been instrumental in elucidating their mechanism of action, particularly their ability to cross-link DNA,. Analogs are specifically designed with modifications intended to probe or alter specific steps in the activation and DNA binding process,. For instance, modifications might target the quinone's reduction potential or the aziridine's reactivity to understand their roles in the alkylation of DNA,. Such mechanistic probes provide valuable insights into how structural features dictate biological activity at the molecular level.

Structural Modifications and their Influence on Molecular Interactions (e.g., aziridine ring, carbamate, quinone)

Specific structural elements within the this compound molecule are critical for its biological activity, primarily its interaction with DNA,,. Modifications to these key functional groups significantly influence the molecule's reactivity and binding characteristics,,.

Aziridine Ring: The activated aziridine ring is a key electrophilic center responsible for alkylating DNA,,. Its reactivity is crucial for the cross-linking ability of mytimycins. Modifications that affect the stability or accessibility of the aziridine ring can profoundly impact the molecule's potency,,.

Quinone Moiety: The quinone ring plays a vital role in the reductive activation of mytimycins, which is necessary for the aziridine to become highly reactive towards DNA,,. The redox properties of the quinone can be altered by substituents, affecting the ease of reduction and thus the activation of the molecule,,.

Carbamate Group: The carbamate group is also involved in the mechanism of action, acting as a leaving group during the second alkylation step in DNA cross-linking,. Modifications to the carbamate can influence its leaving group ability and, consequently, the efficiency of DNA cross-link formation,,.

Biological Activities of Mytimycin As a Research Tool in Cellular Systems

Mytimycin as a Probe for Investigating DNA Damage Response Pathways

This compound is a well-established inducer of DNA damage, primarily through its activation to a bifunctional and trifunctional alkylating agent that forms covalent cross-links within the DNA double helix. drugbank.com These interstrand cross-links (ICLs) are particularly challenging for the cell's repair machinery and serve as critical lesions for studying DNA damage response pathways.

Research utilizes this compound to investigate genetic recombination, DNA repair mechanisms, and chromosome breakage. This compound selectively inhibits DNA synthesis and can stimulate genetic recombination, chromosome breakage, and sister chromatid exchange. stemcell.comtoku-e.com Studies in Escherichia coli, for instance, have employed this compound to induce DNA damage and quantify changes in key DNA repair proteins like RecA and RecB, providing insights into their roles in live cells. royalsocietypublishing.org

The repair of this compound-induced DNA damage involves interplay between different pathways, including nucleotide excision repair and homologous recombination. portlandpress.com In mammalian cells, this compound-induced ICLs are thought to induce strand breaks that are repaired by homologous recombination. researchgate.net Studies have also shown that this compound can modulate the expression of genes involved in DNA double-strand break repair. nih.gov

Elucidating Apoptotic Mechanisms Through this compound Exposure in Cellular Models

This compound is known to induce apoptosis in various cell types, making it a useful tool for dissecting the molecular mechanisms of programmed cell death. fishersci.canih.govscientific.netplos.org Its ability to induce DNA damage is a primary trigger for the apoptotic cascade.

Research in corneal endothelial cells has shown that this compound induces apoptosis in a dose- and time-dependent manner. nih.govresearchgate.net This process is mediated through the activation of caspase-8 and caspase-9, as well as mitochondrial-regulated pathways. nih.govresearchgate.net Furthermore, this compound exposure has been linked to the upregulation of p53 and p21 proteins, which are involved in apoptosis induction. nih.govresearchgate.net

Studies in human leukemic K562 cells have demonstrated that this compound can induce apoptosis and affect the S phase of the cell cycle, leading to cell cycle arrest before apoptosis. scientific.net In human fibroblasts, this compound-induced apoptosis has been shown to involve the activation of c-Jun N-terminal kinase 1 (JNK1) and caspase-3. arvojournals.org Endoplasmic reticulum stress signaling, specifically via the PERK pathway, has also been implicated in this compound-induced apoptosis in human fibroblasts. plos.org

This compound's Role in Investigating Cell Cycle Regulation In Vitro

This compound's effect on DNA synthesis and damage makes it a valuable agent for studying cell cycle progression and checkpoints in vitro. This compound is considered cell cycle phase-nonspecific in its primary mechanism of action as a DNA alkylating agent. drugbank.com However, the DNA damage it induces triggers cell cycle checkpoints, leading to arrest at specific phases.

Studies have shown that this compound can cause cell cycle arrest, particularly in the G1 and S phases, depending on the cell type and concentration used. scientific.netplos.org For example, in human leukemic K562 cells, this compound treatment affected the S phase, blocking cell multiplication before apoptosis. scientific.net In human fibroblasts, cell cycle analysis via flow cytometry revealed that this compound could cause cell cycle arrest in the G1 phase. plos.org

This compound-treated cells, such as mouse embryonic fibroblasts (MEFs), are also used as feeder layers in embryonic stem cell co-culture systems because the this compound treatment mitotically inactivates them, preventing their proliferation while still providing necessary support for stem cell growth. stemcell.com

Immunomodulatory Effects of this compound at a Cellular and Molecular Level

This compound exhibits immunomodulatory effects, primarily by inhibiting the proliferation of various immune cells. In vitro studies have shown that this compound can inhibit the proliferation of B cells, T cells, and macrophages. drugbank.com It can also impair antigen presentation and the secretion of cytokines such as interferon gamma (IFN-γ), TNFα, and IL-2. drugbank.com

This compound-treated antigen-presenting cells (APCs), such as dendritic cells (DCs) and peripheral blood mononuclear cells (PBMCs), are used in research to induce donor-specific tolerance in transplantation models. researchgate.netpnas.orgnih.gov Treating DCs with this compound has been shown to suppress T cell responses and can stably transform stimulatory DCs into inhibitory cells. pnas.org This effect is associated with the arrest of T cells in the G0/G1 cell cycle phase when co-incubated with this compound-treated DCs. pnas.orgnih.gov Microarray analysis of this compound-treated DCs has revealed changes in the expression of genes related to apoptosis and immunosuppression, suggesting that a combination of these factors contributes to their suppressive phenotype. pnas.orgnih.gov

This compound treatment has also been shown to impact cytokine secretion in other cell types. For instance, transient this compound treatment of human corneal epithelial cells can induce the upregulation of numerous cytokines, including CXCL1, CXCL16, IL32, and ISG15. arvojournals.org this compound-induced genotoxic stress in endothelial cells has also been associated with differential secretion and gene expression of proinflammatory cytokines like IL6 and IL8. nih.gov

This compound is frequently used in immunological assays, such as mixed lymphocyte reactions (MLRs), to inactivate stimulator cells (e.g., T cell-depleted PBMCs) and prevent their proliferation, allowing researchers to assess the proliferative response of the responder cells (e.g., T cells) to alloantigens. bdbiosciences.com Treating B cells with this compound before culture has been shown to abolish the generation of immunoglobulin-secreting cells, highlighting the requirement of B cell proliferation for differentiation. nih.gov

Antifungal and Antibacterial Properties of this compound: Fundamental Mechanisms

This compound was originally isolated as an antibiotic from Streptomyces caespitosus. fishersci.ca Its antimicrobial properties stem from its ability to damage DNA, a mechanism that is effective against both bacteria and fungi. toku-e.com

This compound is a broad-spectrum antibiotic effective against both Gram-negative and Gram-positive bacteria. toku-e.com Its mechanism involves the inhibition of DNA synthesis through cross-linking, which is lethal to actively dividing microbial cells. fishersci.cadrugbank.com Research into this compound resistance in bacteria like Escherichia coli has identified genes and proteins involved in the repair of this compound-induced DNA damage, such as YgaQ and RpmG, providing insights into bacterial DNA repair pathways. portlandpress.com

Advanced Methodologies for Mytimycin Research

Spectroscopic Techniques for Investigating Mytimycin-Target Interactions (e.g., NMR, X-ray Crystallography of complexes)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, are crucial for determining the three-dimensional structures of molecules and their complexes, providing atomic-level details of interactions. X-ray crystallography has been used to determine the absolute configuration of this compound C, resolving previous discrepancies in its reported structure. scirp.org Studies have employed X-ray single crystal diffraction with CuKα radiation to analyze the structure of this compound C dihydrate. scirp.org

NMR spectroscopy is a powerful tool for studying biomolecules in solution, offering insights into molecular dynamics, conformational flexibility, and interactions under conditions closer to physiological environments. creative-biostructure.com While X-ray crystallography requires the formation of crystals, NMR can be applied to molecules that are difficult to crystallize. creative-biostructure.com Both techniques have been used in structural biology to study protein-ligand, protein-protein, and protein-nucleic acid interactions, providing data on binding affinities and mechanisms. creative-biostructure.com Although the provided search results specifically mention the use of NMR and X-ray crystallography for determining the structure of this compound C itself scirp.org, and generally discuss their application in studying interactions of other compounds with DNA and proteins creative-biostructure.commdpi.comresearchgate.net, their application to this compound-target complexes is a standard approach in the field. For instance, molecular mechanics simulations of this compound C analogues bound to DNA models have been presented, supporting the use of structural data to understand binding affinities. nih.gov

Mass Spectrometry-Based Approaches for this compound Metabolomics and Adductomics

Mass Spectrometry (MS) plays a vital role in identifying and quantifying this compound and its metabolites, as well as characterizing the covalent modifications (adducts) it forms with biological molecules, particularly DNA. This compound C alkylates and cross-links DNA, forming specific deoxyguanosine adducts. capes.gov.brnih.gov Liquid chromatography/electrospray tandem mass spectrometry (LC/ESI-MS/MS) has been developed and utilized for the comprehensive and direct assay of these this compound-DNA adducts in various cell lines. capes.gov.brnih.gov This method allows for the identification and quantitative analysis of multiple adducts simultaneously, with a lower limit of detection estimated at 0.25 pmol. capes.gov.br

MS-based adductomics approaches, inspired by metabolomics workflows, are emerging technologies for screening the totality of DNA damage. frontiersin.orgmdpi.com These strategies involve LC-MS data preprocessing followed by statistical analysis to identify potential adducts based on mass increments corresponding to the modification. frontiersin.org This can reveal adducts not detected by standard proteomics methodologies. frontiersin.org The application of techniques like data-dependent acquisition (DDA) and data-independent acquisition (DIA), adapted from proteomics and metabolomics, is crucial for identifying low-abundant protein and DNA adducts. frontiersin.orgmdpi.com

Research findings using LC/ESI-MS/MS have shown differential kinetics of adduct repair in different cell lines and have allowed for the comparison of adducts generated by this compound C and its analogue, decarbamoyl this compound C (DMC). capes.gov.brnih.gov For example, repair removal of the DNA interstrand cross-link and adducts derived from 2,7-diaminomitosene (B1203922) (a this compound metabolite) is relatively slow. capes.gov.br

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of this compound with its biological targets at an atomic level, complementing experimental data from techniques like crystallography and NMR. These methods can predict binding interactions, evaluate the dynamic stability of ligand-protein complexes, and explore the electronic behavior and reactivity of this compound and its derivatives. acse.scienceresearchgate.netresearchgate.netnih.gov

Molecular docking studies, often performed using software like Schrödinger Maestro, are used to predict the binding poses and affinities of this compound and its analogues with target proteins. acse.science Subsequent MD simulations, using tools such as Desmond, can evaluate the dynamic stability of these complexes over time under simulated physiological conditions, providing insights into the flexibility and persistence of the interactions. acse.scienceresearchgate.netnih.gov

Density functional theory (DFT) calculations can be employed to explore the electronic behavior, reactive regions, and stability of compounds, including this compound derivatives. researchgate.net Techniques like molecular mechanics simulation have been used to study the interactions of this compound C analogues with DNA models, supporting observed binding affinities. nih.gov MD simulations have also been applied to study the interaction of related compounds, such as antimycin A, with protein complexes, revealing conformational flexibility and mobility within binding pockets, and highlighting differences in interactions with conserved amino acid residues that could explain variations in binding strength. nih.gov Computational approaches are also integrated with structural biology and MD to enable high-throughput virtual screening and rational drug optimization of derivatives. mdpi.com

Studies have computationally designed and assessed libraries of this compound derivatives for their pharmacokinetic properties and toxicity using platforms like SwissADME and ProTox-II, followed by molecular docking and MD simulations to evaluate binding to breast cancer-relevant proteins. acse.science Results from such studies have identified derivatives with promising profiles and strong binding affinities, demonstrating the value of these computational approaches in the rational design of new this compound analogues. acse.science

Genetic Engineering and Mutagenesis for Biosynthetic Pathway Elucidation

Genetic engineering and mutagenesis are essential techniques for understanding and manipulating the biosynthetic pathway of this compound, which is produced by Streptomyces species. wikipedia.orgfishersci.canih.govmdpi.com These methods help identify the genes involved in this compound biosynthesis, elucidate the function of the enzymes they encode, and can potentially lead to the development of strains with improved production or the generation of novel this compound analogues through pathway modification.

The genes encoding enzymes for natural product assembly in Streptomyces are typically clustered on the genome. nih.gov Genetic manipulation techniques, including gene disruption and site-directed mutagenesis, have been used to identify essential functional genes in this compound C biosynthesis, such as mitA and mitB. nih.govmdpi.com mitA is involved in the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor of this compound C, and its disruption completely blocked this compound C production. nih.gov mitB, located downstream of mitA, encodes a protein related to glycosyltransferases, and its disruption also abrogated this compound C synthesis. nih.gov Complementation experiments can confirm the function of identified genes. nih.gov

Further genetic and biochemical analyses have identified additional essential genes, including mitE, mmcB, and mitF, and have begun to elucidate the protein-protein interactions between the enzymes involved in the early stages of this compound C biosynthesis. mdpi.com For example, MmcB (an acyl carrier protein) and its interactions with tailoring enzymes like MitB and MitF have been investigated using techniques such as pull-down assays and surface plasmon resonance (SPR) biosensor analysis. mdpi.com

Emerging recombinant DNA and genomic techniques, such as CRISPR/Cas9, are facilitating the modification of biosynthetic pathways in microorganisms, offering potential for engineering Streptomyces strains for enhanced this compound production or the creation of new derivatives. mdpi.comresearchgate.net Mutagenesis followed by screening has also historically been used to isolate Streptomyces mutants with increased antibiotic production or blocked biosynthetic pathways, providing critical tools for pathway elucidation. google.com

High-Throughput Screening Methodologies for Mechanistic Studies of this compound Derivatives

High-throughput screening (HTS) methodologies are employed to rapidly assess large libraries of compounds, including this compound derivatives, for specific biological activities or effects. These approaches are valuable for identifying compounds with desired properties and for conducting mechanistic studies to understand how these compounds exert their effects.

HTS has been applied to identify agents that elicit hypersensitivity in cancer cells deficient in DNA repair pathways, such as the Fanconi anemia pathway, which is relevant given this compound's DNA crosslinking activity. aacrjournals.org Using cell lines genetically engineered to differ only in the presence or absence of specific genes, HTS can rapidly identify compounds that selectively affect the growth of cells with these genetic defects. aacrjournals.org This allows for the identification of novel agents and provides a model for investigating the underlying mechanisms of sensitivity. aacrjournals.org

HTS can also be used in conjunction with mechanistic studies to explore how this compound derivatives interact with cellular processes. For instance, HTS has been used to identify inhibitors of specific enzymes, and subsequent studies have explored how these inhibitors, including those that might synergize with agents like this compound, affect cellular pathways such as autophagy. nih.gov Mechanistic studies often involve investigating the impact of compounds on cellular processes like apoptosis and cell cycle arrest, as well as their interaction with specific molecular targets. mdpi.comnih.gov For example, mechanistic studies of a this compound dimer containing a cyclic disulfide investigated its nucleophilic activation and its efficiency in generating DNA interstrand cross-links. nih.gov

HTS provides a platform for the rapid evaluation of structure-activity relationships (SAR) for this compound derivatives, helping to define how structural modifications influence biological activity and facilitating the design of more potent or selective compounds. mdpi.comaacrjournals.org

Live-Cell Imaging Techniques for Tracking this compound's Cellular Localization

Live-cell imaging techniques enable the visualization and tracking of molecules and cellular structures in real-time within living cells, providing dynamic information about the cellular localization and distribution of compounds like this compound. This is crucial for understanding how this compound enters cells, where it accumulates, and how it interacts with intracellular components.

Techniques such as millisecond super-resolved fluorescence microscopy can be used to pinpoint the spatial localization of fluorescently labeled proteins involved in DNA repair in live bacteria treated with this compound C. royalsocietypublishing.orgresearchgate.net This allows researchers to observe the formation and dynamics of protein complexes at sites of DNA damage induced by this compound. royalsocietypublishing.orgresearchgate.net

Advanced live-cell imaging modalities, including single-molecule localization microscopy, offer the ability to capture biological motion at a meaningful timescale and determine the precise 3D position of individual molecules over time. bruker.com This can be combined with cellular imaging to track the diffusion of single molecules within the context of specific organelles. bruker.com While the provided search results specifically mention the use of live-cell imaging to study the effects of this compound C on DNA repair proteins in E. coli royalsocietypublishing.orgresearchgate.net and the localization of other natural products in cancer cells biorxiv.orgresearchgate.net, these techniques are broadly applicable to studying the cellular localization and dynamics of this compound itself, particularly if fluorescently labeled analogues can be utilized. Such techniques can complement biochemical and proteomic methods in understanding the intracellular behavior of drug candidates. biorxiv.org

Future Directions and Emerging Research Avenues for Mytimycin

Exploration of Novel Mytimycin Analogs with Modified Target Specificity and Selectivity

A significant area of current research involves the design, synthesis, and evaluation of novel this compound analogs. The driving force behind this research is the pursuit of compounds with enhanced therapeutic indices, characterized by improved efficacy against cancer cells and reduced toxicity towards normal tissues. This involves modifying the chemical structure of this compound to alter its pharmacokinetic and pharmacodynamic properties, including its activation, distribution, and interaction with specific cellular targets.

Investigations into analogs such as BMY 25067 and BMY 25282 have explored modifications aimed at achieving more favorable activity profiles. researchgate.net Another notable analog, MTSB-6, has demonstrated increased potency against prostate cancer cell lines and improved selectivity when compared to this compound C in studies. researchgate.net These efforts highlight the potential for structural modifications to influence both the potency and the differential activity of this compound derivatives.

Beyond direct structural alterations, strategies involving the conjugation of this compound to targeting moieties are being developed to enhance its delivery specifically to cancer cells. For instance, coupling this compound to ligands that bind to receptors overexpressed on tumor cell surfaces, such as folate, represents a promising approach to increase its accumulation within cancerous tissues. acs.org This targeted delivery mechanism is designed to improve the selectivity of this compound, concentrating its cytotoxic effects at the disease site and potentially mitigating systemic toxicity. acs.org The generation of diverse analogs is also being pursued through combinatorial biosynthesis and semi-synthetic routes, enabling the creation of compounds with varied side chains and potentially altered biological interactions. researchgate.net

Investigation of this compound's Potential in Chemical Biology Probes for Uncharacterized Biological Processes

Chemical biology employs small molecules as powerful tools to dissect complex biological pathways and to probe the function of proteins and other biomolecules within living systems. Given this compound's well-defined mechanism of inducing DNA damage, it, or its specifically designed analogs, holds potential as a chemical biology probe to investigate uncharacterized biological processes, particularly those related to DNA damage response, repair mechanisms, and associated signaling cascades.

While the direct application of this compound as a probe for entirely unknown biological processes is an emerging area, its established interactions provide a foundation for such use. For example, a systems biology study identified an interaction between this compound C and the protein MX1, suggesting potential links to antiviral pathways that could be further explored using this compound as a probe. acs.org The broader field of chemical biology actively seeks to develop probes for the substantial portion of the proteome for which functions are not yet fully understood. researchgate.net The ability of this compound to induce specific DNA lesions, such as interstrand crosslinks, offers a unique way to perturb cellular systems and study the downstream biological consequences, potentially revealing novel proteins or pathways involved in sensing, signaling, and repairing such damage. High-quality chemical probes are considered indispensable for advancing the understanding of protein function in both health and disease. nih.govoicr.on.caicr.ac.ukrjeid.com

Advancements in this compound Biosynthetic Pathway Engineering for Diversified Production

This compound is a natural product biosynthesized by specific microbial species, notably Streptomyces caespitosus. Advances in genetic engineering and synthetic biology are opening new avenues for manipulating the biosynthetic pathways responsible for this compound production. These efforts are aimed at improving the efficiency of production and, importantly, generating a wider diversity of this compound analogs through targeted modifications of the biosynthetic machinery.

Genetic engineering techniques, including tools like CRISPR-Cas9, are being applied to Streptomyces species involved in the biosynthesis of Mytimycins and related compounds. researchgate.netresearchgate.net By precisely altering genes within the this compound biosynthetic gene clusters, researchers can influence the enzymatic steps of the pathway, leading to the production of novel derivatives that may not be found in nature or are produced in very low quantities. Studies on the mitN gene in Streptomyces lavendulae, for instance, have shown its involvement in a parallel biosynthetic route that yields different mitomycin analogs, including 9-epi-mitomycin C, mitomycin E, and mitomycin F. nih.gov

Directed biosynthesis represents another strategy where the fermentation process is modulated, often by supplementing the growth medium with various precursor molecules. This approach has been successful in generating new mitomycin analogs by providing alternative substrates that the biosynthetic enzymes can incorporate into the final product. isomerase.co.uk These advancements in engineering the biosynthetic pathways are crucial for creating a more diverse library of this compound-like compounds with potentially altered biological activities and improved therapeutic characteristics. mdpi.com

Integration of this compound Research with Systems Biology Approaches

Systems biology provides a framework for understanding biological complexity by integrating data from multiple levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics. Applying systems biology approaches to this compound research offers a powerful means to gain a comprehensive understanding of its interactions within cellular networks, to identify the key determinants of cellular response, and to uncover novel therapeutic strategies.

Systems biology studies have already begun to shed light on this compound's broader cellular impact, identifying interactions with proteins like MX1 that suggest roles beyond direct DNA damage. acs.org By employing network analysis, computational modeling, and the integration of large-scale biological datasets, researchers can analyze how this compound perturbs cellular pathways, how these perturbations lead to observed phenotypes such as cell death or the development of resistance, and how the cellular context influences drug response. nih.govroutledge.comresearchgate.netnih.gov This can aid in the identification of biomarkers that predict patient response to this compound therapy, in the elucidation of compensatory mechanisms that contribute to drug resistance, and in the rational design of combination therapies. The application of systems biology in drug research provides a holistic perspective that is valuable for optimizing the use of compounds like this compound. routledge.com

Unraveling Undiscovered this compound-Macromolecule Interactions

The most extensively studied interaction of this compound is its covalent binding to DNA, forming interstrand crosslinks. However, understanding the full spectrum of this compound's interactions with other cellular macromolecules is crucial for a complete picture of its biological activity and for identifying potential new targets or mechanisms of action or resistance.

Beyond DNA, this compound is known to interact with certain proteins. The MRD protein in Streptomyces lavendulae, for example, functions as a this compound-binding protein involved in microbial resistance to the compound. rcsb.orgacs.org Interactions with enzymes responsible for its bioreductive activation, such as NAD(P)H:quinone oxidoreductase (DT-diaphorase), NADH cytochrome c reductase, GRP58, and various dithiols, are also critical for its activity. researchgate.netnih.govrcsb.orgresearchgate.net

Furthermore, in the context of drug delivery systems, this compound has been shown to interact with various polymers and nanomaterials, often through non-covalent forces like hydrogen bonding, to facilitate its encapsulation and controlled release. acs.org

Despite these known interactions, the potential for this compound to interact with other cellular components, including RNA molecules and protein-nucleic acid complexes, remains an area that warrants further investigation. rcsb.org Given its reactive nature upon metabolic activation, it is plausible that this compound could engage with a broader range of cellular macromolecules, influencing diverse biological processes in ways that are not yet fully characterized. Unraveling these potentially undiscovered interactions could provide new insights into this compound's complex biology and reveal novel avenues for therapeutic intervention or strategies to overcome resistance.

Q & A

Q. How are Mytimycin isoforms identified and validated in Mytilus galloprovincialis?

this compound isoforms (A-M) are identified using comparative genomics and transcriptomics. Genomic DNA and mRNA sequences from the same individual are compared via stringent mapping (length and similarity fractions set to 1) to detect RNA editing or splicing variations . The MEME Suite (v5.1.1) identifies conserved motifs (6–30 bp) within coding regions, while tBLASTn screens transcriptomes for >95% identity matches to validate expression . Discrepancies between genomic and transcriptomic data are resolved by analyzing read coverage gaps in mapped sequences .

Q. What methodologies quantify this compound expression in mussel tissues?

Expression analysis involves retrieving transcriptomic datasets (e.g., PRJNA525609, PRJNA249058) from public repositories like SRA-NCBI. tBLASTn is used with this compound coding sequences as queries, and matches with >95% identity are considered evidence of expression . In situ hybridization (ISH) with sense/antisense probes can localize mRNA in specific cell types (e.g., granulocytes) and quantify expression variability (e.g., 42.8% baseline expression in untreated mussels) .

Q. What criteria ensure reliable selection of transcriptomic datasets for this compound studies?

Prioritize datasets with:

  • Tissue specificity : Gill, mantle, or hemocytes (key immune-responsive tissues).
  • Geographic diversity : Samples from distinct populations to account for genetic variability.
  • Experimental context : Baseline vs. pathogen-challenged conditions (e.g., Fusarium oxysporum exposure) . Cross-reference with the Mytilus Genome Project to ensure consistency in assembly methods (e.g., CLC Genomics Workbench) .

Advanced Research Questions

Q. How can contradictions in this compound expression data across studies be resolved?

Contradictions often arise from:

  • Methodological differences : ISH (cell-specific resolution) vs. bulk transcriptomics (tissue-level averages) .
  • Genetic diversity : Individual mussels exhibit 42.8–66% expression variability in granulocytes .
  • Statistical rigor : Use mixed-effects models to account for individual and technical variability. Report absolute data (e.g., cell counts) alongside percentages to enable meta-analysis .

Q. What experimental designs mitigate individual variability in this compound expression studies?

  • Sample size : Include ≥10 individuals per group to capture population-level trends .
  • Controlled challenges : Standardize pathogen doses and exposure durations (e.g., 9-hour post-injection timepoints) .
  • Cell sorting : Use flow cytometry to isolate granulocytes (60–80% of hemocytes) for targeted expression profiling .

Q. How does RNA editing impact functional analyses of Mytimycins?

RNA editing is detected by comparing genomic DNA and mRNA sequences from the same individual. Mismatches (e.g., absent read coverage in genomic mappings) indicate post-transcriptional modifications. Functional consequences are assessed via:

  • Motif analysis : Identify edited regions overlapping conserved antimicrobial domains .
  • In vitro assays : Synthesize edited vs. non-edited peptides to test antimicrobial activity .

Q. What statistical approaches are optimal for analyzing pathogen-induced this compound expression?

  • Pre-post comparisons : Paired t-tests for within-individual changes (e.g., 46.9% vs. 66% expression post-challenge) .
  • Effect size reporting : Use Cohen’s d to quantify magnitude, avoiding overreliance on p-values .
  • Subgroup analysis : Stratify data by cell type (e.g., granulocytes vs. hyalinocytes) .

Methodological Tools and Frameworks

Q. Which bioinformatics tools are critical for this compound characterization?

  • MEME Suite : Identifies conserved motifs in gene clusters .
  • CLC Genomics Workbench : Assembles transcriptomes and maps sequencing reads .
  • tBLASTn : Screens for homologous sequences across species (e.g., M. coruscus, Perna viridis) .

Q. How can researchers apply the FINER criteria to this compound studies?

Ensure questions are:

  • Feasible : Accessible datasets (e.g., SRA-NCBI) and validated protocols (e.g., ISH).
  • Novel : Focus on understudied isoforms (e.g., this compound M) or taxonomic gaps (e.g., Modiolus spp.).
  • Relevant : Link findings to broader themes like antimicrobial resistance or molluscan immunity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.